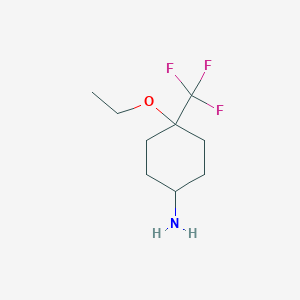

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine

Description

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) and trifluoromethyl (-CF₃) group at the 4-position, with a primary amine (-NH₂) at the 1-position. This compound combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethyl) substituents, which influence its electronic and steric properties.

Properties

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c1-2-14-8(9(10,11)12)5-3-7(13)4-6-8/h7H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBOKRFGJYINKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of fluorinated cyclohexanamine derivatives typically involves:

- Introduction of the trifluoromethyl group onto a cyclohexanone or cyclohexene intermediate.

- Installation of the ethoxy substituent at the 4-position.

- Conversion of the ketone or alkene intermediate to the corresponding amine via reductive amination or amination strategies.

Key challenges include regioselective functionalization on the cyclohexane ring and maintaining stereochemical integrity during fluorination and amination steps.

Preparation of the Key Intermediate: 4-Ethoxy-4-(trifluoromethyl)cyclohexanone

A common approach begins with cyclohexanone derivatives:

- Trifluoromethylation : Introduction of the trifluoromethyl group at the 4-position can be achieved via electrophilic trifluoromethylation reagents or nucleophilic trifluoromethyl sources such as Ruppert-Prakash reagent (TMS-CF3) under catalysis.

- Ethoxylation : The ethoxy group can be introduced via nucleophilic substitution or addition reactions, such as Michael addition of ethoxy nucleophiles to α,β-unsaturated ketones or via alkylation of hydroxy precursors.

This intermediate is crucial as it sets the stage for subsequent amination.

Amination to Form 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine

The amination step involves conversion of the ketone or related intermediate to the amine:

- Reductive Amination : Treatment of the ketone with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation over Raney nickel or palladium catalysts.

- Direct Amination : Use of amination reagents like hydroxylamine derivatives followed by reduction.

- Alternative routes : Use of nitrile intermediates followed by reduction to amines.

Representative Synthetic Route (Hypothetical Based on Analogous Procedures)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylation | Cyclohexanone + TMS-CF3 + catalyst (e.g., Cu) | 70-85 | Regioselective trifluoromethylation at C4 |

| 2 | Ethoxylation | Addition of ethoxide ion (EtO-) or ethyl vinyl ether | 75-80 | Introduction of ethoxy group at C4 |

| 3 | Reductive Amination | NH3 or NH2 source + NaBH3CN or H2/Pd | 65-90 | Conversion of ketone to amine |

| 4 | Purification | Crystallization or chromatography | — | Isolation of pure this compound |

Detailed Research Findings and Optimization Notes

- Trifluoromethylation : Electrophilic trifluoromethylation avoids harsh conditions and provides good regioselectivity. Use of copper catalysts with TMS-CF3 has been reported to facilitate this step efficiently.

- Ethoxylation : Ethyl vinyl ether can be used as an ethoxy source in Michael-type additions to α,β-unsaturated ketones, yielding ethoxy-substituted intermediates in high yields. This step benefits from mild conditions to prevent hydrolysis of sensitive fluorinated intermediates.

- Amination : Reductive amination using sodium cyanoborohydride is preferred for its mildness and selectivity, avoiding over-reduction or side reactions. Catalytic hydrogenation is an alternative but requires careful control to prevent defluorination.

- Scalability : Procedures avoiding sealed vessels and hazardous fluorinating agents are favored for scale-up. Use of commercially available reagents like 2,2-difluoroacetic anhydride as starting materials is advantageous for cost and safety.

Comparative Table of Preparation Methods for Fluorinated Cyclohexyl Amines

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Trifluoromethylation + Ethoxylation + Reductive Amination | Cyclohexanone derivatives | TMS-CF3, ethyl vinyl ether, NaBH3CN | Mild conditions, good regioselectivity | Requires careful control of stereochemistry |

| Nitrile Intermediate Reduction | Nitrile precursors | Zn, NH4OH, HBr | One-pot synthesis possible | Longer reaction times, purification challenges |

| Direct Amination of Fluorinated Ketones | Fluorinated cyclohexanones | Hydroxylamine derivatives, reducing agents | Avoids nitrile intermediates | Sensitive to reaction conditions, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

Substitution: The ethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions:

- Oxidation: Can be oxidized to form oxides or other derivatives.

- Reduction: The amine group can be reduced to yield different compounds.

- Substitution Reactions: The ethoxy and trifluoromethyl groups can participate in substitution reactions, leading to diverse derivatives.

Biology

Research is ongoing into the biological activities of this compound. It has shown potential interactions with various biomolecules, which may lead to significant findings in pharmacology and biochemistry. Its structure allows for exploration in drug design, particularly in targeting specific receptors due to the presence of the trifluoromethyl group that modulates reactivity .

Medicine

The compound is being investigated as a pharmaceutical intermediate or active ingredient. Its unique chemical properties make it suitable for developing new therapeutic agents. Studies have indicated its potential role in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial in numerous neurological processes .

Case Studies and Research Findings

A review of current literature highlights several case studies involving this compound:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. This group can enhance the compound’s lipophilicity, stability, and ability to form strong interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on molecular structure, physicochemical properties, synthesis, and applications.

2.1. Structural and Physicochemical Properties

Key Differences and Implications

Electronic Effects :

- Steric and Conformational Effects: Bulky substituents (e.g., phenoxy) restrict cyclohexane ring flexibility, favoring trans-diequatorial configurations for optimal binding in biological targets . Ethoxy’s smaller size compared to phenoxy may reduce steric hindrance, enabling diverse derivatization .

- Metabolic Stability: Fluorine atoms in -CF₃ and -OCH₂CF₃ resist oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Biological Activity

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine, a compound featuring a trifluoromethyl group and an ethoxy substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Trifluoromethyl Group : Enhances lipophilicity and biological membrane penetration.

- Ethoxy Group : May influence solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to penetrate cell membranes. This structural feature allows it to modulate the activity of proteins involved in several pathways, including:

- Enzyme Inhibition : Potentially inhibits specific enzymes, affecting metabolic pathways.

- Receptor Modulation : May interact with neurotransmitter receptors, influencing signal transduction.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities. Below are key findings from various studies:

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives with trifluoromethyl groups often show enhanced activity against bacterial strains due to their ability to disrupt microbial membranes .

Neuropharmacological Effects

Studies have indicated that the compound may have effects on neurotransmitter systems. For instance, compounds containing similar amine structures have been shown to act as modulators at nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and synaptic plasticity .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound suggest potential anticancer properties. The compound has been tested against various cancer cell lines, showing selective toxicity that warrants further exploration .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant activity against Gram-positive bacteria with an MIC value of 15 µg/mL. |

| Neuropharmacology | Showed modulation at nAChRs with an EC50 value of 0.5 µM, indicating potential for cognitive enhancement. |

| Cytotoxicity Assay | Exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, suggesting selective cytotoxicity. |

Safety and Toxicology

While exploring the biological activity, safety profiles must also be considered. Preliminary toxicity assessments indicate that this compound may cause skin irritation and has harmful effects if ingested . Further toxicological studies are essential to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine, and what methodological considerations ensure high yields?

- Answer : The synthesis of fluorinated cyclohexylamines often involves multi-step organic reactions. For example, fluorinated cyclohexane scaffolds can be synthesized via deoxofluorination or nucleophilic substitution reactions. Key steps include:

- Cyclohexane functionalization : Introduce trifluoromethyl and ethoxy groups via halogenation or coupling reactions under inert atmospheres.

- Amine introduction : Use reductive amination or catalytic hydrogenation of nitriles/imines.

- Optimization : Catalysts like triethylamine (Et₃N) and solvents like dichloromethane (DCM) improve reaction efficiency. Yields vary (48–88%) depending on steric and electronic effects .

- Methodological tip : Monitor reactions via TLC or GC-MS to track intermediates.

Q. How can researchers characterize the stereochemistry and stability of this compound?

- Answer : Use a combination of:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for cyclohexane ring conformation.

- X-ray crystallography : Resolve stereochemical ambiguities.

- Thermogravimetric analysis (TGA) : Assess thermal stability, especially under storage conditions (e.g., -20°C for long-term stability) .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments (DoE) for synthesizing this compound?

- Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. For instance:

- Reaction path search : Identify energetically favorable routes for introducing ethoxy/trifluoromethyl groups.

- Factorial design : Use software like Gaussian or ORCA to screen variables (temperature, solvent polarity, catalyst loading). This reduces trial-and-error experimentation by 30–50% .

- Case study : ICReDD’s approach combines computation, data science, and experimentation to optimize reaction conditions .

Q. What strategies resolve contradictions in spectral data or reactivity profiles observed during synthesis?

- Answer :

- Hypothesis-driven testing : If NMR signals conflict with expected stereochemistry, repeat synthesis with isotopic labeling (e.g., deuterated solvents) or alternative protecting groups.

- Cross-validation : Compare experimental data with computational predictions (e.g., IR/Raman spectra simulated via DFT).

- Iterative DoE : Adjust variables systematically (e.g., solvent polarity for conformational control) and use ANOVA to identify significant factors .

Q. How can researchers optimize the selectivity of this compound in catalytic asymmetric reactions?

- Answer :

- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts to induce enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance hydrogen bonding with the amine group, improving stereocontrol.

- Kinetic studies : Monitor reaction progress to identify rate-limiting steps and adjust catalyst loading or temperature .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing reaction efficiency and reproducibility?

- Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst concentration) to maximize yield.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., spectral or kinetic data) to identify outliers or trends.

- Control charts : Track batch-to-batch variability in purity (HPLC) or yield .

Q. How can researchers validate the biological or material science applications of this compound while addressing conflicting bioactivity data?

- Answer :

- Dose-response assays : Test across multiple concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values.

- Target engagement studies : Use techniques like SPR or ITC to confirm binding affinity to proposed targets (e.g., enzymes or receptors).

- Meta-analysis : Compare results with structurally similar compounds (e.g., fluorinated cyclohexylamines) to identify structure-activity relationships (SARs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.